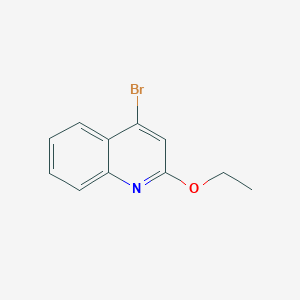![molecular formula C16H17N3O3 B494316 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B494316.png)
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 4-nitrophenylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide typically involves the reaction of 4-nitroaniline with (benzamidomethyl)triethylammonium chloride in an aqueous medium . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The low reactivity of 4-nitroaniline due to the presence of the nitro group in the para position is overcome by using an excess of (benzamidomethyl)triethylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 4-methyl-N-{2-[(4-aminophenyl)amino]ethyl}benzamide.
Substitution: Electrophilic substitution can lead to various substituted benzamide derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit enzymes or bind to receptors, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-N-{2-[(4-aminophenyl)amino]ethyl}benzamide: Formed by the reduction of the nitro group.
N-(4-methylphenyl)-4-nitrobenzamide: Similar structure but lacks the aminoethyl group.
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}thiophene: Contains a thiophene ring instead of a benzamide core.
Uniqueness
4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a nitrophenylaminoethyl group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H17N3O3 |
|---|---|
Molekulargewicht |
299.32g/mol |
IUPAC-Name |
4-methyl-N-[2-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-12-2-4-13(5-3-12)16(20)18-11-10-17-14-6-8-15(9-7-14)19(21)22/h2-9,17H,10-11H2,1H3,(H,18,20) |
InChI-Schlüssel |
QKYBRONHXWDAAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate](/img/structure/B494240.png)











